molecular formula C20H14N4 B8246413 9,10-Di(1H-pyrazol-4-yl)anthracene

9,10-Di(1H-pyrazol-4-yl)anthracene

Cat. No. B8246413
M. Wt: 310.4 g/mol
InChI Key: DCVXONZIPIYOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Di(1H-pyrazol-4-yl)anthracene is a useful research compound. Its molecular formula is C20H14N4 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,10-Di(1H-pyrazol-4-yl)anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Di(1H-pyrazol-4-yl)anthracene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

OLED and Electroluminescent Device Applications

9,10-Di(1H-pyrazol-4-yl)anthracene and its derivatives have been explored for their potential in organic light-emitting diodes (OLEDs) and electroluminescent devices. Novel twisted anthracene derivatives have demonstrated significant improvement in the performance of blue OLEDs. These materials exhibit high current and power efficiencies, making them promising candidates for blue emission materials in OLED technology (Wang et al., 2015). Additionally, other anthracene derivatives have shown high luminescence efficiency and excellent stability, further indicating their potential in electroluminescent device applications (Zhuang et al., 2014).

Piezofluorochromic Properties

Anthracene derivatives, including 9,10-Di(1H-pyrazol-4-yl)anthracene, have been studied for their piezofluorochromic properties. These properties refer to the ability of a material to change color when subjected to pressure or mechanical force. Research indicates that the fluorescence emissions of these compounds are affected by external stimuli, such as pressure, which is valuable for developing smart luminescent materials for applications like pressure sensors and information-recording devices (Zheng et al., 2014).

Aggregation-Induced Emission and Cell Imaging Applications

Anthracene-based compounds with aggregation-induced emission (AIE) behaviors have been synthesized and explored for their applications in cell imaging. These compounds, when applied in biological systems, can act as fluorochromes, demonstrating their potential in the field of bio-imaging and molecular biology (Wang et al., 2020).

Applications in Molecular Engineering and Fluorescence Switching

Molecular engineering of anthracene-based emitters has shown promising results for highly efficient, nondoped deep-blue fluorescent OLEDs. These materials can achieve deep-blue emission with high quantum efficiency, indicating their potential in advanced display technologies (Wang et al., 2020). Additionally, anthracene derivatives have been explored for multi-stimuli responsive fluorescence switching, useful in sensing, detection, and display devices (Dong et al., 2013).

properties

IUPAC Name

4-[10-(1H-pyrazol-4-yl)anthracen-9-yl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-2-6-16-15(5-1)19(13-9-21-22-10-13)17-7-3-4-8-18(17)20(16)14-11-23-24-12-14/h1-12H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVXONZIPIYOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CNN=C4)C5=CNN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Di(1H-pyrazol-4-yl)anthracene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Di(1H-pyrazol-4-yl)anthracene
Reactant of Route 2
Reactant of Route 2
9,10-Di(1H-pyrazol-4-yl)anthracene
Reactant of Route 3
9,10-Di(1H-pyrazol-4-yl)anthracene
Reactant of Route 4
9,10-Di(1H-pyrazol-4-yl)anthracene
Reactant of Route 5
Reactant of Route 5
9,10-Di(1H-pyrazol-4-yl)anthracene
Reactant of Route 6
9,10-Di(1H-pyrazol-4-yl)anthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.